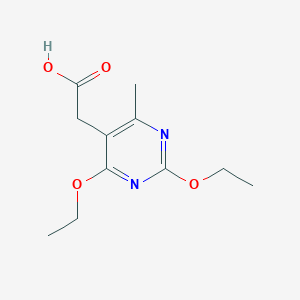![molecular formula C14H19ClN2O B1335174 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide CAS No. 842974-39-4](/img/structure/B1335174.png)
2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their biological activity, particularly as opioid kappa agonists and enzyme inhibitors. The papers provided discuss various acetamide derivatives with substitutions that affect their conformation and biological activity. These compounds are synthesized through different chemical reactions and their structures are analyzed using various spectroscopic methods .
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, including acetylation, esterification, and substitution reactions. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These methods demonstrate the versatility of acetamide chemistry in generating a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which contrasts with other conformations observed in similar compounds. The geometric parameters of these compounds are consistent with other acetanilides, and their structures are stabilized by intermolecular hydrogen bonds . The conformational preferences of these molecules can significantly influence their interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are characterized by their specificity and the ability to introduce various functional groups. The reactions are carefully controlled to achieve the desired substitution patterns, which are essential for the biological activity of the compounds. For example, the synthesis of N-substituted acetamide derivatives involves the use of sodium hydride and N,N-Dimethylformamide to facilitate the substitution reaction . These reactions are indicative of the complex chemistry that underlies the synthesis of biologically active acetamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their conformation, polarity, and hydrogen bonding capabilities, are closely related to their biological activities. The dipole moment method and quantum chemical calculations are used to study the conformations of these compounds, revealing the existence of preferred conformers and equilibrium mixtures of conformers in some cases . These properties are important for understanding how these compounds interact with biological systems and how they can be optimized for better activity and selectivity.
科学的研究の応用
Antimicrobial Applications : Compounds structurally similar to 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been shown to exhibit antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated significant anticandidal activity, indicating their potential in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmacological Applications : Various acetamide derivatives, including those structurally related to the compound , have been explored for their pharmacological properties. For instance, compounds involving piperidine and acetamide structures have been investigated for their potential as anxiolytics, showcasing oral activity in animal models predictive of clinical efficacy for treating anxiety (Kordik et al., 2006).
Cancer Research : Certain piperidine and acetamide-based compounds have shown potential in cancer treatment. For instance, derivatives with a similar structure have been evaluated for their antitumor activities against human lung adenocarcinoma cells, indicating a possible role in developing anticancer agents (Evren et al., 2019).
Antibacterial Activity : Synthesized derivatives of chloroacetamide, which share structural similarities with this compound, have been investigated for their antibacterial potential. Such studies highlight the scope of these compounds in developing new antibacterial agents (Ali et al., 2015).
Herbicide Metabolism : Research has also delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological profiles of compounds structurally related to this compound (Coleman et al., 2000).
作用機序
Target of Action
It is known that similar compounds have shown high affinity to multiple receptors , suggesting that 2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been shown to have various biological activities , suggesting that this compound may also have significant molecular and cellular effects.
特性
IUPAC Name |
2-chloro-N-[4-(3-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(10-11)13-6-4-12(5-7-13)16-14(18)9-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYILAICUBXNDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

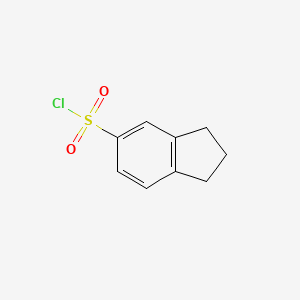
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
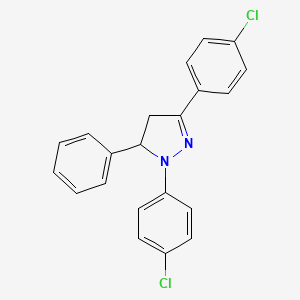
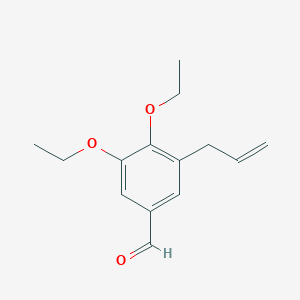
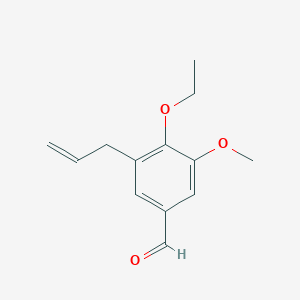
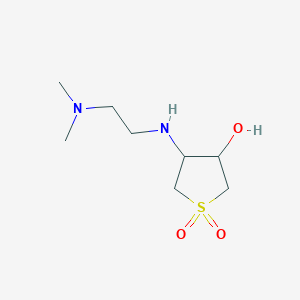

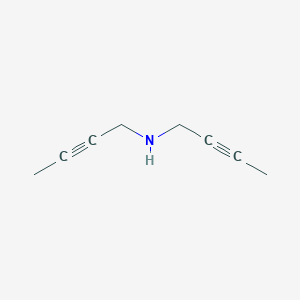
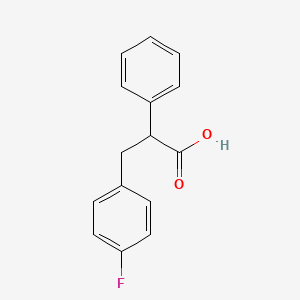
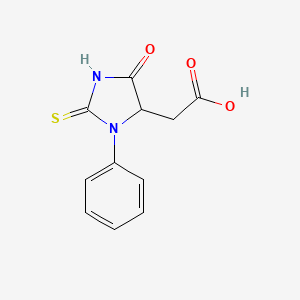

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)
